NMDA Receptor Affinity – 4‑HPCA vs. AMAA
In competitive radioligand binding assays at the rat glutamate receptor 3 (NMDA subtype), 4‑HPCA displays a Ki > 10 000 nM, classifying it as a very weak NMDA ligand [REFS‑1]. By contrast, its acyclic analogue AMAA is described as “a very potent NMDA agonist […] slightly more active than NMDA” in cortical tissue preparations, which typically exhibit EC₅₀ values in the low micromolar range for NMDA itself [REFS‑2]. The > 100‑fold difference in apparent affinity underscores the dramatic impact of conformational constraint on NMDA receptor engagement.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 10 000 nM |
| Comparator Or Baseline | AMAA – “very potent, slightly more active than NMDA” (quantitative Ki not reported; typical NMDA EC₅₀ ~10 µM in cortical slices) |
| Quantified Difference | > 100‑fold lower affinity for 4‑HPCA relative to the acyclic prototype AMAA |
| Conditions | [³H]‑ligand displacement binding at rat glutamate receptor 3 (NMDA) heterologously expressed or native tissue; assay curated by PDSP Ki Database [REFS‑1] |
Why This Matters
For researchers designing NMDA receptor probes or studying receptor heterogeneity, the > 100‑fold reduction in affinity means 4‑HPCA can be used at concentrations that avoid the rapid desensitization and excitotoxicity associated with high‑affinity agonists such as AMAA.
- [1] BindingDB Entry BDBM81879. 4‑HPCA (CAS_129091, NSC_129091). Ki Data for Glutamate receptor 3 (Rat). Royal Danish School of Pharmacy; curated by PDSP Ki Database. Accessed via BindingDB.org. View Source
- [2] Madsen U, Ferkany JW, Jones BE, et al. NMDA receptor agonists derived from ibotenic acid. Preparation, neuroexcitation and neurotoxicity. Eur J Pharmacol. 1990;189(6):381‑391. doi:10.1016/0922‑4106(90)90035‑V. View Source
